molecular formula C11H19N5O2 B2705192 ethyl ((1-cyclohexyl-1H-tetrazol-5-yl)methyl)carbamate CAS No. 921503-94-8

ethyl ((1-cyclohexyl-1H-tetrazol-5-yl)methyl)carbamate

Cat. No.: B2705192
CAS No.: 921503-94-8
M. Wt: 253.306
InChI Key: GXIZTMJQWZCMIZ-UHFFFAOYSA-N
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Description

Ethyl ((1-cyclohexyl-1H-tetrazol-5-yl)methyl)carbamate is a chemical compound with the molecular formula C11H19N5O2. This compound features a tetrazole ring, which is known for its stability and diverse applications in various fields, including medicinal chemistry and materials science.

Scientific Research Applications

Ethyl ((1-cyclohexyl-1H-tetrazol-5-yl)methyl)carbamate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex tetrazole derivatives.

    Biology: Investigated for its potential as a bioisostere in drug design, mimicking carboxylic acids.

    Medicine: Explored for its antihypertensive properties due to its interaction with angiotensin II receptors.

    Industry: Utilized in the development of high-energy materials and propellants.

Safety and Hazards

Tetrazoles are known to decompose on heating and emit toxic nitrogen fumes . They burst vigorously on exposure to shock, fire, and heat on friction . They easily react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They undergo reaction with few active metals and produce new compounds which are explosives to shocks .

Future Directions

Tetrazoles have attracted much attention in medicinal chemistry due to their diverse biological applications, predominantly in the area of material and medicinal chemistry . They have been used as plant growth regulators, herbicides, and fungicides in agriculture and as stabilizers in photography and photoimaging . Another important application of tetrazoles is the preparation of imidoyl azides . Therefore, the future directions of tetrazole research could focus on these areas.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

The tetrazole motif in ethyl ((1-cyclohexyl-1H-tetrazol-5-yl)methyl)carbamate is a nitrogen-rich heterocycle possessing both electron-donating and electron-withdrawing properties . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions . Tetrazolate anions are more soluble in lipids than carboxylic acids, which allows the compound to penetrate more easily through cell membranes .

Cellular Effects

For example, they can influence cell function by interacting with various cell signaling pathways, affecting gene expression, and altering cellular metabolism .

Molecular Mechanism

Tetrazoles are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Tetrazoles are generally resistant to biological degradation, which suggests that they may have long-term effects on cellular function .

Dosage Effects in Animal Models

Tetrazoles have been shown to exhibit a wide range of biological activities, suggesting that their effects may vary with dosage .

Metabolic Pathways

Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids, suggesting that they may interact with enzymes or cofactors involved in metabolic pathways .

Transport and Distribution

Tetrazolate anions are more soluble in lipids than carboxylic acids, which suggests that they may be readily transported and distributed within cells and tissues .

Subcellular Localization

The lipid solubility of tetrazolate anions suggests that they may be localized to lipid-rich areas of the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl ((1-cyclohexyl-1H-tetrazol-5-yl)methyl)carbamate typically involves the cycloaddition reaction between a nitrile and an azide, forming the tetrazole ring . This reaction is often catalyzed by Lewis acids or amine salts to generate the tetrazole moiety.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors to ensure consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions

Ethyl ((1-cyclohexyl-1H-tetrazol-5-yl)methyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized under specific conditions, leading to the formation of nitro derivatives.

    Reduction: Reduction reactions can convert the tetrazole ring into amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines and alcohols are used in substitution reactions under mild conditions.

Major Products

The major products formed from these reactions include nitro derivatives, amine derivatives, and substituted carbamates .

Comparison with Similar Compounds

Similar Compounds

    1-(cyclohexyloxycarbonyloxy)ethyl 2-ethoxy-1-[[2’-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]benzimidazole-7-carboxylate: Known for its potent antihypertensive activity.

    5-(2-(1H-tetrazol-5-yl)ethyl)-1H-tetrazole: Exhibits significant analgesic activity.

Uniqueness

Ethyl ((1-cyclohexyl-1H-tetrazol-5-yl)methyl)carbamate is unique due to its specific combination of a tetrazole ring and a carbamate group, which imparts distinct chemical and biological properties. Its stability and versatility make it valuable in various scientific and industrial applications .

Properties

IUPAC Name

ethyl N-[(1-cyclohexyltetrazol-5-yl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N5O2/c1-2-18-11(17)12-8-10-13-14-15-16(10)9-6-4-3-5-7-9/h9H,2-8H2,1H3,(H,12,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXIZTMJQWZCMIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NCC1=NN=NN1C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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